5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinetrione core substituted with a diethylamino benzyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylbarbituric acid and 4-(diethylamino)benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Implementing stringent quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Utilized in studies involving enzyme interactions and inhibition due to its ability to interact with biological molecules.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Dimethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[4-(Diethylamino)phenyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
- Structural Differences : The presence of the diethylamino group in 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties compared to similar compounds.
- Reactivity : These structural differences can lead to variations in reactivity and interaction with biological targets, making it a compound of interest for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H23N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
VBNCQXWZJXPJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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